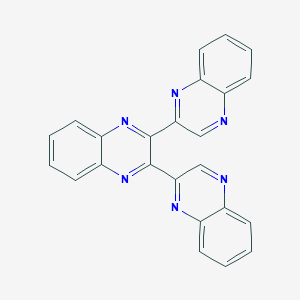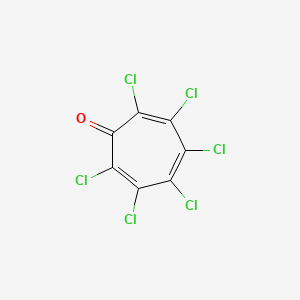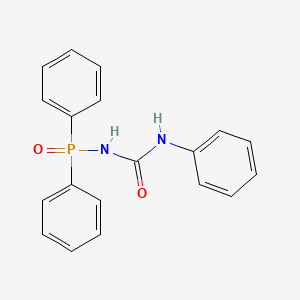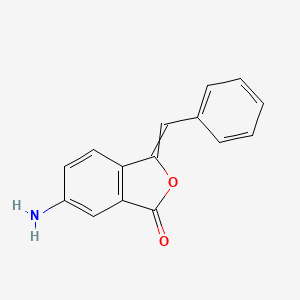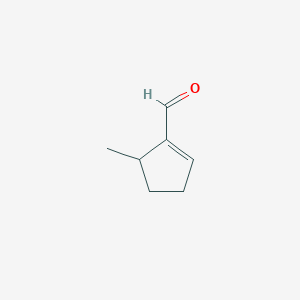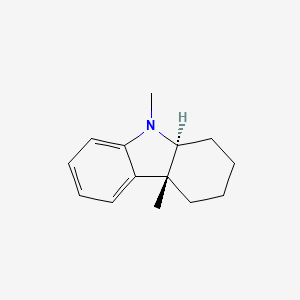
(4aR,9aS)-4a,9-Dimethyl-2,3,4,4a,9,9a-hexahydro-1H-carbazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4aR,9aS)-4a,9-Dimethyl-2,3,4,4a,9,9a-hexahydro-1H-carbazole is a chiral compound belonging to the carbazole family Carbazoles are heterocyclic aromatic organic compounds that have a wide range of applications in medicinal chemistry, organic synthesis, and materials science
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4aR,9aS)-4a,9-Dimethyl-2,3,4,4a,9,9a-hexahydro-1H-carbazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reduction of a precursor compound followed by cyclization. The reaction conditions often include the use of reducing agents such as lithium aluminum hydride or sodium borohydride in an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as catalytic hydrogenation or the use of continuous flow reactors. These methods ensure higher yields and purity, making the compound suitable for large-scale applications.
化学反応の分析
Types of Reactions
(4aR,9aS)-4a,9-Dimethyl-2,3,4,4a,9,9a-hexahydro-1H-carbazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, often using reagents like halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of fully saturated carbazole derivatives.
Substitution: Formation of halogenated or nitrated carbazole derivatives.
科学的研究の応用
(4aR,9aS)-4a,9-Dimethyl-2,3,4,4a,9,9a-hexahydro-1H-carbazole has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
作用機序
The mechanism of action of (4aR,9aS)-4a,9-Dimethyl-2,3,4,4a,9,9a-hexahydro-1H-carbazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact pathways and molecular targets can vary depending on the specific application and context.
類似化合物との比較
Similar Compounds
(4aR,9aS,9bR)-4a,6,6,9a-Tetramethyl-trans-perhydroindano[2,1-c]pyran: Similar in structure but with additional methyl groups and a different ring system.
(4aR,9aS)-4a,9,9-Trimethyl-1,2,3,4,4a,9,9a,10-octahydroanthracene: Another related compound with a different ring structure and additional methyl groups.
Uniqueness
(4aR,9aS)-4a,9-Dimethyl-2,3,4,4a,9,9a-hexahydro-1H-carbazole is unique due to its specific stereochemistry and the presence of two methyl groups at the 4a and 9 positions. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
特性
CAS番号 |
20890-47-5 |
|---|---|
分子式 |
C14H19N |
分子量 |
201.31 g/mol |
IUPAC名 |
(4aR,9aS)-4a,9-dimethyl-2,3,4,9a-tetrahydro-1H-carbazole |
InChI |
InChI=1S/C14H19N/c1-14-10-6-5-9-13(14)15(2)12-8-4-3-7-11(12)14/h3-4,7-8,13H,5-6,9-10H2,1-2H3/t13-,14+/m0/s1 |
InChIキー |
YZYUFXQJVUTBSD-UONOGXRCSA-N |
異性体SMILES |
C[C@]12CCCC[C@@H]1N(C3=CC=CC=C23)C |
正規SMILES |
CC12CCCCC1N(C3=CC=CC=C23)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[Ethyl(2-hydroxyethyl)amino]-1-phenylethanol](/img/structure/B14716816.png)

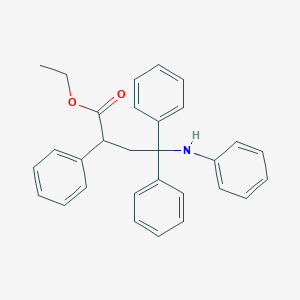
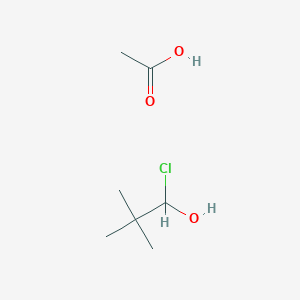
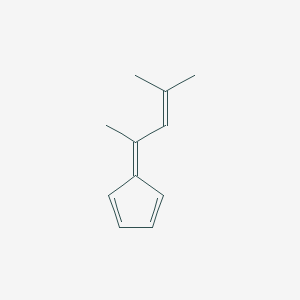
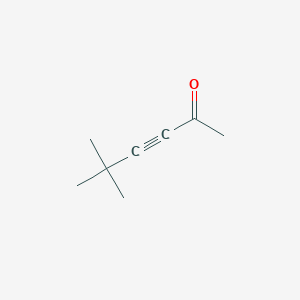
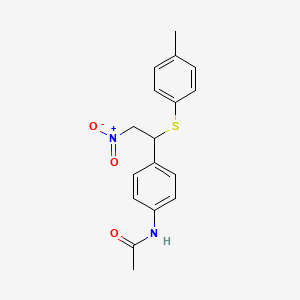
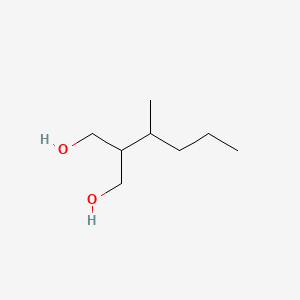
![N-[5-ethyl-3-[(4-ethylpiperazin-1-yl)-(2-fluorophenyl)methyl]thiophen-2-yl]benzamide](/img/structure/B14716876.png)
